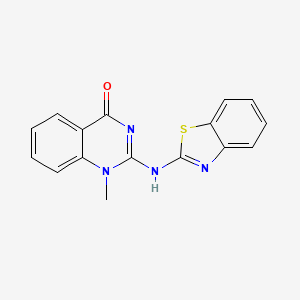
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazolinone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one typically involves the condensation of 2-aminobenzothiazole with 1-methylquinazolin-4-one under acidic or basic conditions. One common method includes the use of acidic ionic liquids as catalysts, which facilitate the reaction between aromatic aldehydes, 2-aminobenzothiazole, and naphthol . The reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.
Industrial Production Methods
Industrial production of this compound may involve multi-component reactions that are scalable and cost-effective. The use of green chemistry principles, such as recyclable catalysts and non-toxic solvents, is emphasized to minimize environmental impact .
化学反応の分析
Types of Reactions
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzothiazole and quinazolinone derivatives, which can exhibit enhanced biological activities .
科学的研究の応用
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of specific enzymes by binding to their active sites, thereby blocking the biochemical pathways essential for the survival and proliferation of microbial or cancer cells . Molecular docking studies have shown that this compound can form stable complexes with various enzymes, enhancing its biological efficacy .
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-ylamino)naphthalene-1,4-dione: Known for its antibacterial properties.
2-(2-Hydroxyphenyl)-6-nitrobenzothiazole: Demonstrates potent activity against cancer cell lines.
2-(2-Hydroxyphenyl)-6-cyanobenzothiazole: Exhibits antioxidant activity.
Uniqueness
2-(1,3-Benzothiazol-2-ylamino)-1-methylquinazolin-4-one is unique due to its dual structural features of benzothiazole and quinazolinone, which confer a broad spectrum of biological activities. Its ability to undergo various chemical reactions and form stable complexes with enzymes makes it a versatile compound in medicinal chemistry and other scientific research fields .
特性
分子式 |
C16H12N4OS |
|---|---|
分子量 |
308.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylamino)-1-methylquinazolin-4-one |
InChI |
InChI=1S/C16H12N4OS/c1-20-12-8-4-2-6-10(12)14(21)18-15(20)19-16-17-11-7-3-5-9-13(11)22-16/h2-9H,1H3,(H,17,18,19,21) |
InChIキー |
SKSPPKMSPTUPJM-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=O)N=C1NC3=NC4=CC=CC=C4S3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B12453964.png)
![4(3H)-Quinazolinone, 3-[[(4-nitrophenyl)methylene]amino]-2-phenyl-](/img/structure/B12453978.png)
![3,5-dichloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B12453985.png)
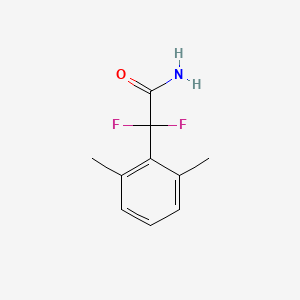

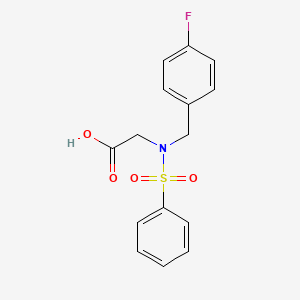
![4-(morpholin-4-yl)-N-[(E)-1H-pyrrol-2-ylmethylidene]aniline](/img/structure/B12454000.png)

![1-[2-(2-Methylprop-1-en-1-yl)-1-benzofuran-3-yl]piperidine](/img/structure/B12454014.png)
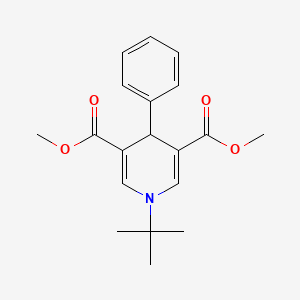
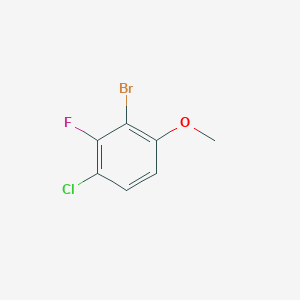
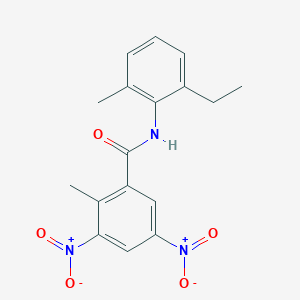
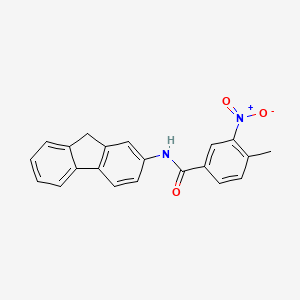
![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(naphthalen-1-ylmethyl)piperidin-4-yl]methanone](/img/structure/B12454041.png)
